molecular formula C23H17Cl2FN2O4 B12025731 2-Ethoxy-4-(2-(4-fluorobenzoyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate CAS No. 765274-56-4

2-Ethoxy-4-(2-(4-fluorobenzoyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate

Cat. No.: B12025731
CAS No.: 765274-56-4
M. Wt: 475.3 g/mol
InChI Key: UGLHQLBOEQCWGU-UVHMKAGCSA-N
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Preparation Methods

The synthesis of 2-Ethoxy-4-(2-(4-fluorobenzoyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate involves multiple steps, typically starting with the preparation of the core phenyl ring structure. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperature environments to ensure the desired product is obtained .

Chemical Reactions Analysis

2-Ethoxy-4-(2-(4-fluorobenzoyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

This compound has several applications in scientific research, including:

Mechanism of Action

The mechanism of action for 2-Ethoxy-4-(2-(4-fluorobenzoyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes and functions .

Comparison with Similar Compounds

Similar compounds to 2-Ethoxy-4-(2-(4-fluorobenzoyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate include:

These compounds share similar structural features but differ in their specific substituents, which can affect their chemical properties and reactivity .

Properties

CAS No.

765274-56-4

Molecular Formula

C23H17Cl2FN2O4

Molecular Weight

475.3 g/mol

IUPAC Name

[2-ethoxy-4-[(E)-[(4-fluorobenzoyl)hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate

InChI

InChI=1S/C23H17Cl2FN2O4/c1-2-31-21-11-14(13-27-28-22(29)15-4-7-17(26)8-5-15)3-10-20(21)32-23(30)18-9-6-16(24)12-19(18)25/h3-13H,2H2,1H3,(H,28,29)/b27-13+

InChI Key

UGLHQLBOEQCWGU-UVHMKAGCSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=C(C=C2)F)OC(=O)C3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)C2=CC=C(C=C2)F)OC(=O)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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